molecular formula C9H8O3 B1586641 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde CAS No. 29668-43-7

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Cat. No. B1586641
CAS RN: 29668-43-7
M. Wt: 164.16 g/mol
InChI Key: BJXUCBAQZJITKD-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a heteroarenecarbaldehyde in which a formyl group is located at position 6 of 2,3-dihydro-1,4-benzodioxine .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde has been explored in various studies. For instance, one study found that the best results were achieved at 30 °C with 20% n-butanol as a cosolvent .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is C9H8O3 . The InChI key is BJXUCBAQZJITKD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antibacterial Applications

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde derivatives have been explored for their potential antibacterial applications. Research has demonstrated efficient synthetic routes to pyridyl analogues of this compound, which are key intermediates in antibacterial medicinal chemistry programs (Barfoot et al., 2010). Further studies have synthesized various derivatives, such as N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide and N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which displayed antibacterial potential and moderate enzyme inhibitory activity (Abbasi et al., 2017a); (Abbasi et al., 2017b).

Biofilm Inhibition and Cytotoxicity

These derivatives have also been assessed for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some synthesized molecules exhibited suitable inhibitory action against biofilms and displayed docile cytotoxicity (Abbasi et al., 2020).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for 2,3-Dihydro-1,4-benzodioxins. For example, Cu2O-catalyzed tandem ring-opening/coupling cyclization processes have been developed, offering moderate to good yields and tolerating both aryl and aliphatic epoxides (Bao et al., 2008).

Enantiospecific Synthesis

The compounds also play a role in the enantiospecific synthesis of therapeutic agents. An example is the use of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis for the efficient preparation of both enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid, which are valuable in the synthesis of various therapeutic agents (Mishra et al., 2016).

Photochemical Synthesis

Research has also been conducted on the photochemical synthesis of phenyl-2-thienyl derivatives, illustrating the versatility of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde in chemical synthesis (Antonioletti et al., 1986).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXUCBAQZJITKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383528
Record name 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

CAS RN

29668-43-7
Record name 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
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Synthesis routes and methods I

Procedure details

2,3-Dihydroxybenzaldehyde (58 g, 420 mmol) was added to a refluxing mixture of dibromoethane (107.4 g, 570 mmol), sodium hydroxide (35.7 g, 890 mmol) and tetrabutyl ammonium bromide (3 g) in water (50 mL). After heating at reflux for 4 h, the mixture was cooled and the organic layer separated, washed with base, dried over sodium sulfate and concentrated in vacuo. The residue was Kugelrohr distilled at 135° to give the product (48 g, 70%) which solidified on standing (mp 61°-62° C.). Anal. Calc'd: C, 65.85; H, 4.91; Found: C, 65.73; H, 4.86.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
107.4 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

12.04 g of 2,3-dihydroxybenzaldehyde was dissolved in 120 ml of dry DMF. To this solution, 9.0 ml of 1.2-dibromoethane, 12.1 g of anhydrous potassium carbonate and 1.1 g of cupric oxide were added. The reaction solution was refluxed under heating for three hours on a hot water bath at 135° C. The reaction solution was diluted with 700 ml of benzene and then washed with 500 ml of water. The aqueous layer was separated and extracted with benzene (500 ml×2 times). The extracted organic layers were combined to the previously separated organic layer, the combined organic layer was dried over anhydrous magnesium sulfate. The inorganic salt was removed by filtration, and the reaction solution was concentrated under reduced pressure to obtain a brown syrup. This syrup was purified by silica gel column chromatography (n-hexane/acetone=5/1). The eluted solution was concentrated under reduced pressure, and the residue was recrystallized from n-hexane/acetone to obtain 7.0 g of the above identified compound as white crystals (melting point: 63°-64° C.) (yield: 49%). The mother solution was concentrated and dried to obtain 3.2 g of the above identified compound as crude syrup (yield: 22%).
Quantity
12.04 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
Yield
49%

Synthesis routes and methods III

Procedure details

A solution of 2,3-dihydro-1,4-benzodioxin-5-ylmethanol (Intermediate A1) (commercially available from Aldrich) (3 g, 18.1 mmol) in THF (100 mL) was treated with manganese(IV) oxide, activated (commercially available from Aldrich): MnO2 (10 g, 115 mmol) at rt. The mixture was heated to 35° C. for 2 h and 60° C. for 4 h followed by 18 h at room temperature (rt). The mixture was filtered through celite and the solvent was removed under vacuum. The residue was purified by chromatography on silica gel with 20% EtOAc:hexanes to give 2,3-dihydro-benzo[1,4]dioxine-5-carbaldehyde (Intermediate A2) 2.6 g (88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 100 ml round bottom flask fitted with a nitrogen gas inlet, condenser, and a magnetic stirring bar were placed 2,3-dihydroxybenzaldehyde (4.00 g, 29.0 mmol), 70 ml anhydrous dimethylformamide, and cesium carbonate (14.15 g, 43.5 mmol). The mixture was heated to 110° and stirred for 2.5 hours. The reaction was allowed to cool to room temperature and ethyl acetate was added. This solution was washed four times with brine, dried over sodium sulfate, filtered, and concentrated. The residue was chromatographed (0-10% ethyl acetate/hexanes to give 4.07 g of subtitled product (86%) which was used directly in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
14.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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